molecular formula C9H11ClN2O2 B1582223 Metoxuron-monomethyl CAS No. 20782-57-4

Metoxuron-monomethyl

Cat. No.: B1582223
CAS No.: 20782-57-4
M. Wt: 214.65 g/mol
InChI Key: YWHRNWZTCCNWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- is a chemical compound with the molecular formula C10H13ClN2O2. It is a member of the class of 3-(3,4-substituted-phenyl)-1,1-dimethylureas. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- typically involves the reaction of 3-chloro-4-methoxyaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-chloro-4-methoxyaniline+methyl isocyanateUrea, N-(3-chloro-4-methoxyphenyl)-N’-methyl-\text{3-chloro-4-methoxyaniline} + \text{methyl isocyanate} \rightarrow \text{Metoxuron-monomethyl} 3-chloro-4-methoxyaniline+methyl isocyanate→Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl-

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ureas, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. It is studied for its potential therapeutic effects and its role in drug development.

Industry

In the industrial sector, Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- is used as a herbicide. It is effective in controlling grasses and broad-leaved weeds in various crops.

Mechanism of Action

The mechanism of action of Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- involves its interaction with specific molecular targets. In the case of its use as a herbicide, it inhibits photosystem II, a crucial component of the photosynthetic pathway in plants. This inhibition disrupts the electron transport chain, leading to the death of the plant.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(3-chloro-4-methoxyphenyl)-N,N-dimethyl-: This compound is similar in structure but has two methyl groups instead of one.

    Urea, N-(3-chloro-4-methoxyphenyl)-N’-ethyl-: This compound has an ethyl group instead of a methyl group.

Uniqueness

Urea, N-(3-chloro-4-methoxyphenyl)-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-11-9(13)12-6-3-4-8(14-2)7(10)5-6/h3-5H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHRNWZTCCNWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174873
Record name Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20782-57-4
Record name Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020782574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-(3-chloro-4-methoxyphenyl)-N'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metoxuron-monomethyl
Reactant of Route 2
Reactant of Route 2
Metoxuron-monomethyl
Reactant of Route 3
Reactant of Route 3
Metoxuron-monomethyl
Reactant of Route 4
Reactant of Route 4
Metoxuron-monomethyl
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Metoxuron-monomethyl
Reactant of Route 6
Reactant of Route 6
Metoxuron-monomethyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.